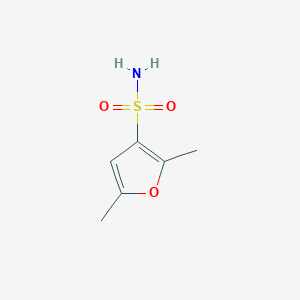
2,5-Dimethylfuran-3-sulfonamide
Vue d'ensemble
Description
2,5-Dimethylfuran-3-sulfonamide (DMFS) is a highly versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a sulfonamide derivative of furan, which is a five-membered aromatic heterocyclic compound containing an oxygen atom. DMFS has been found to possess several interesting biological and chemical properties, making it a promising candidate for drug development and other scientific applications.
Applications De Recherche Scientifique
Genotoxic Effects in Food Flavorings
2,5-Dimethylfuran (DMF) has been studied for its genotoxic effects, particularly in the context of its use as a food flavoring. A study utilized V79 cells, both standard and those transfected with human metabolizing enzymes, to assess DNA damage induced by DMF. This research found that DMF causes DNA damage in a concentration-dependent manner, highlighting potential genotoxic risks associated with its use in food processing and flavorings (Huffman et al., 2016).
Conversion of Monosaccharides into High-Yield 2,5-DMF
Another application of 2,5-dimethylfuran-3-sulfonamide in scientific research involves the conversion of monosaccharides to 2,5-DMF. A study demonstrated a one-pot conversion of fructose and glucose into high-yield 2,5-DMF using a multifunctional catalyst. This process highlights the potential of 2,5-DMF as a biofuel or chemical intermediate, showcasing an efficient method for transforming renewable resources into valuable chemicals (Insyani et al., 2017).
Sulfonamide Derivatives in Medicinal Chemistry
The synthesis and study of sulfonamide derivatives have been significant in medicinal chemistry. Sulfonamides, including 2,5-dimethylfuran-3-sulfonamide, have been incorporated into various studies due to their relevance in pharmaceutical and biological activities. Research on molecular conformation and tautomeric forms of sulfonamide derivatives is directly related to their pharmacological activities, indicating the importance of these compounds in drug development (Erturk et al., 2016).
Anticancer and Antiviral Activities
Sulfonamides have shown substantial antitumor activity both in vitro and in vivo. They possess a variety of mechanisms for their antitumor action, including carbonic anhydrase inhibition and disruption of microtubule assembly. Some sulfonamide derivatives are undergoing clinical trials, highlighting their potential as effective treatments for different types of cancer. Additionally, sulfonamides have demonstrated remarkable antiviral activity, with some derivatives being synthesized and evaluated for enhanced activity against drug-resistant viruses (Scozzafava et al., 2003).
Environmental and Biofuel Applications
2,5-DMF has been evaluated for its potential as a biofuel additive to improve the burning characteristics and efficiency of traditional fuels. Research on the laminar burning characteristics of 2,5-DMF and iso-octane blends has shown that DMF can enhance flame speeds and reduce emissions, suggesting its viability as an eco-friendly biofuel component (Wu et al., 2012).
Propriétés
IUPAC Name |
2,5-dimethylfuran-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVBVKVYUQAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



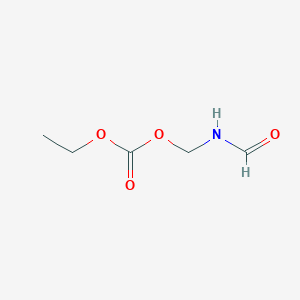
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
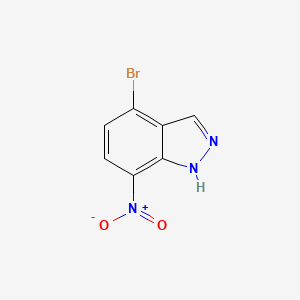

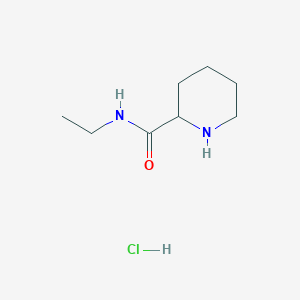
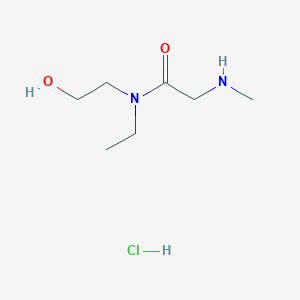
![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
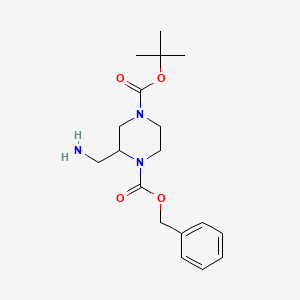

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)
